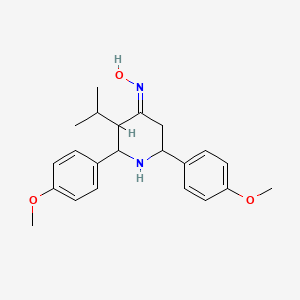
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime, also known as IPP-OMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is not fully understood. However, it is believed to act through the inhibition of various enzymes, including topoisomerase II and DNA polymerase. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels.
Biochemical and Physiological Effects:
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of ion channels. In vivo studies have shown that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can reduce tumor growth and improve neurological function in animal models.
实验室实验的优点和局限性
One of the main advantages of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential as a building block for the synthesis of functional materials. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the main limitations of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential toxicity, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime. One potential direction is the investigation of its potential as an anti-tumor agent, particularly in combination with other drugs. Another direction is the study of its effects on ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime could be further investigated for its potential as a building block for the synthesis of functional materials.
合成方法
The synthesis of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime involves the reaction of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-chloroanilines with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime.
科学研究应用
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and material science. In medicinal chemistry, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as an anti-tumor agent, as well as for its ability to inhibit the growth of cancer cells. In neurobiology, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been studied for its potential as a neuroprotective agent, as well as for its ability to modulate the activity of ion channels. In material science, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as a building block for the synthesis of functional materials.
属性
IUPAC Name |
(NZ)-N-[2,6-bis(4-methoxyphenyl)-3-propan-2-ylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14(2)21-20(24-25)13-19(15-5-9-17(26-3)10-6-15)23-22(21)16-7-11-18(27-4)12-8-16/h5-12,14,19,21-23,25H,13H2,1-4H3/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNGOKHOQNKCD-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(CC1=NO)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C\1C(NC(C/C1=N/O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5824006.png)


![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![11-methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5824055.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)